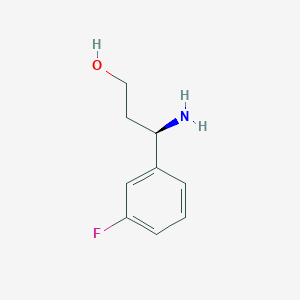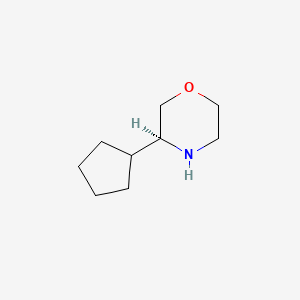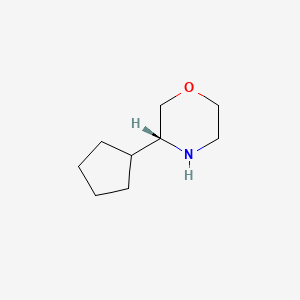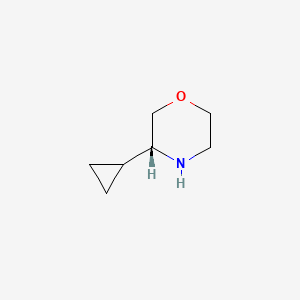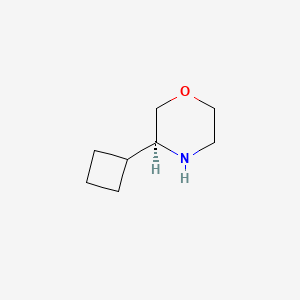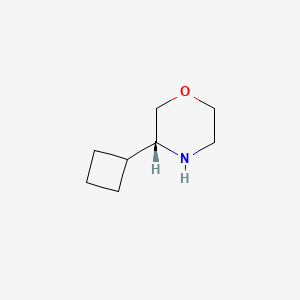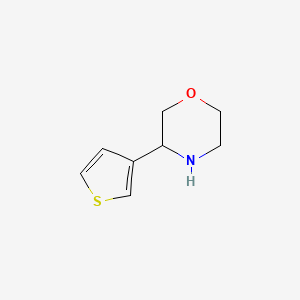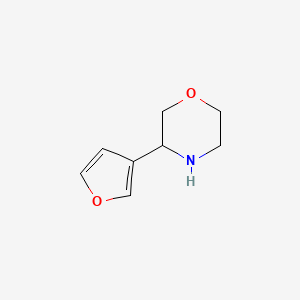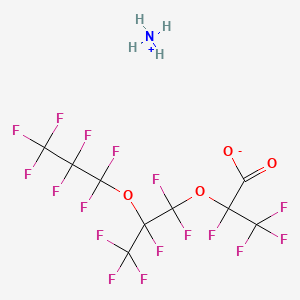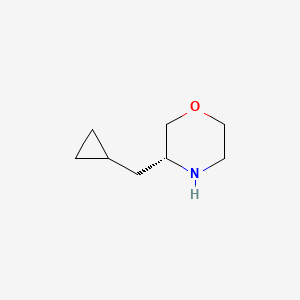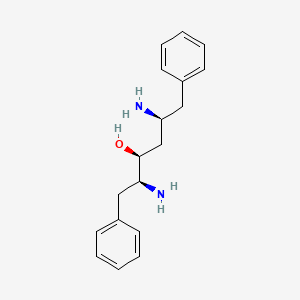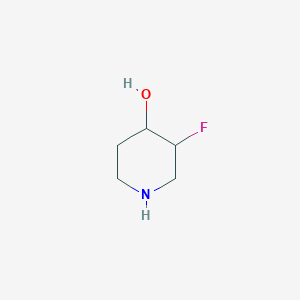![molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6](/img/structure/B3394436.png)
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] is a complex anthocyanin glycoside, a type of natural pigment found in various fruits and vegetables. Anthocyanins are known for their antioxidant properties and contribute to the red, purple, and blue colors in plants[_{{{CITATION{{{_1{Human Metabolome Database: Showing metabocard for Cyanidin 3-O-b-D .... This specific compound is notable for its intricate structure and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of cyanidin from natural sources such as berries. The extracted cyanidin is then subjected to glycosylation reactions to attach the xylopyranosyl, glucopyranosyl, and galactopyranosyl groups in the correct sequence[_{{{CITATION{{{3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- [ (4-hydroxy-3 ...](https://www.sigmaaldrich.com/SG/zh/product/sigma/smb00554). These reactions require specific enzymes or chemical catalysts and controlled reaction conditions to ensure the correct glycosidic linkages[{{{CITATION{{{2{Cyanidin 3-O- b- D -Xylopyranosyl-(1,2)- (4-hydroxy-3-methoxycinnamoyl ...](https://www.sigmaaldrich.com/US/en/product/sigma/smb00554)[{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The extraction is usually done using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 .... The glycosylation steps are performed under optimized conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as leucoanthocyanins.
Substitution: Substituted derivatives with different functional groups attached to the core structure.
科学研究应用
Chemistry: This compound is used in the study of anthocyanin chemistry and glycosylation reactions. It serves as a model compound for understanding the stability and reactivity of anthocyanins.
Biology: In biological research, it is used to investigate the antioxidant properties and potential health benefits of anthocyanins. Studies have shown that anthocyanins can protect cells from oxidative stress and inflammation.
Medicine: The compound is explored for its potential therapeutic applications, including its role in preventing chronic diseases such as cardiovascular diseases and cancer. Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs.
Industry: In the food and beverage industry, this compound is used as a natural colorant and antioxidant. It is added to products like juices, wines, and candies to enhance their color and shelf life.
作用机制
The compound exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, preventing cellular damage. The molecular targets include enzymes and pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway and various antioxidant enzymes.
相似化合物的比较
Cyanidin-3-glucoside: Similar structure but lacks the xylopyranosyl and galactopyranosyl groups.
Pelargonidin-3-glucoside: Another anthocyanin with a different aglycone structure.
Delphinidin-3-glucoside: Similar anthocyanin with a different hydroxyl group arrangement.
Uniqueness: Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] is unique due to its specific glycosylation pattern, which affects its solubility, stability, and antioxidant activity compared to other anthocyanins.
属性
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCBDLMLRVOBZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39O20+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-98-6 |
Source


|
| Record name | Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
